molecular formula C21H21N7O3S B11242576 1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B11242576
M. Wt: 451.5 g/mol
InChI Key: BRANKICMLJWRHU-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the triazolopyrimidine core reacts with piperazine derivatives under suitable conditions.

    Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

1-(4-Methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the modification of the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell growth and survival. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

1-(4-Methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its ability to target multiple pathways, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21N7O3S

Molecular Weight

451.5 g/mol

IUPAC Name

7-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C21H21N7O3S/c1-31-17-7-9-18(10-8-17)32(29,30)27-13-11-26(12-14-27)20-19-21(23-15-22-20)28(25-24-19)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3

InChI Key

BRANKICMLJWRHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5

Origin of Product

United States

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